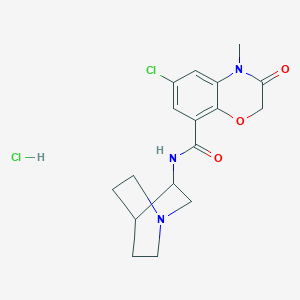

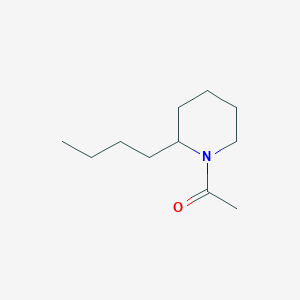

1-(2-Butylpiperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

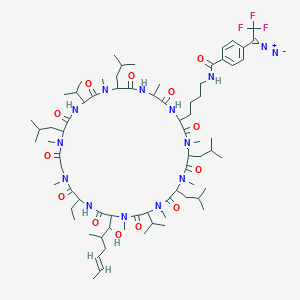

1-(2-Butylpiperidin-1-yl)ethanone, also known as Buphedrone, is a synthetic psychoactive substance belonging to the class of cathinones. Buphedrone is a derivative of cathinone, which is a natural stimulant found in the khat plant. Buphedrone is a highly potent and addictive substance that has gained popularity among recreational drug users due to its euphoric and stimulating effects.

Mécanisme D'action

1-(2-Butylpiperidin-1-yl)ethanone acts as a potent reuptake inhibitor of dopamine and norepinephrine, which leads to an increase in their levels in the brain. 1-(2-Butylpiperidin-1-yl)ethanone also acts as a weak serotonin reuptake inhibitor. The increased levels of dopamine, norepinephrine, and serotonin in the brain lead to the euphoric and stimulating effects of 1-(2-Butylpiperidin-1-yl)ethanone.

Effets Biochimiques Et Physiologiques

1-(2-Butylpiperidin-1-yl)ethanone has been shown to increase heart rate, blood pressure, and body temperature. 1-(2-Butylpiperidin-1-yl)ethanone also causes pupil dilation and increases the levels of glucose and lactate in the blood. 1-(2-Butylpiperidin-1-yl)ethanone has been shown to have a high potential for abuse and dependence.

Avantages Et Limitations Des Expériences En Laboratoire

1-(2-Butylpiperidin-1-yl)ethanone has been used as a pharmacological tool to study the role of dopamine and norepinephrine in the brain. 1-(2-Butylpiperidin-1-yl)ethanone has been shown to be a potent reuptake inhibitor of dopamine and norepinephrine, which makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, the high potential for abuse and dependence limits the use of 1-(2-Butylpiperidin-1-yl)ethanone in lab experiments.

Orientations Futures

Future research should focus on the development of safer and more effective drugs that target the dopamine and norepinephrine systems. The development of drugs that target these systems could lead to the development of new treatments for depression, anxiety, and ADHD. Future research should also focus on the development of non-invasive methods for studying the role of dopamine and norepinephrine in the brain, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET).

Méthodes De Synthèse

1-(2-Butylpiperidin-1-yl)ethanone can be synthesized by reacting 2-bromobutane with piperidine, followed by the reaction of the resulting compound with ethyl methyl ketone. The final product is obtained by purifying the crude product using recrystallization.

Applications De Recherche Scientifique

1-(2-Butylpiperidin-1-yl)ethanone has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). 1-(2-Butylpiperidin-1-yl)ethanone has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and attention. 1-(2-Butylpiperidin-1-yl)ethanone has also been studied for its potential use as a pharmacological tool to study the role of dopamine and norepinephrine in the brain.

Propriétés

Numéro CAS |

131119-53-4 |

|---|---|

Nom du produit |

1-(2-Butylpiperidin-1-yl)ethanone |

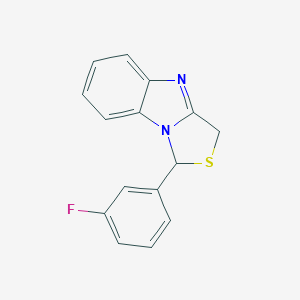

Formule moléculaire |

C11H21NO |

Poids moléculaire |

183.29 g/mol |

Nom IUPAC |

1-(2-butylpiperidin-1-yl)ethanone |

InChI |

InChI=1S/C11H21NO/c1-3-4-7-11-8-5-6-9-12(11)10(2)13/h11H,3-9H2,1-2H3 |

Clé InChI |

NRULTSPWIKOLCZ-UHFFFAOYSA-N |

SMILES |

CCCCC1CCCCN1C(=O)C |

SMILES canonique |

CCCCC1CCCCN1C(=O)C |

Synonymes |

Piperidine, 1-acetyl-2-butyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(heptadecylcarbamoyl)-2-[[11-(heptadecylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(heptadecylcarbamoyl)oxan-4-yl] acetate](/img/structure/B137312.png)

![2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide](/img/structure/B137320.png)